

Application Notes and Protocols for 2-Allyl-6-methylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 2-Allyl-6-methylpyridazin-3(2H)-one


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Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.^{[1][2][3]} These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the use of a specific pyridazinone derivative, **2-Allyl-6-methylpyridazin-3(2H)-one**, in relevant biological assays. The protocols outlined below are designed for researchers and scientists in drug development and related fields to assess the compound's potential as a therapeutic agent.

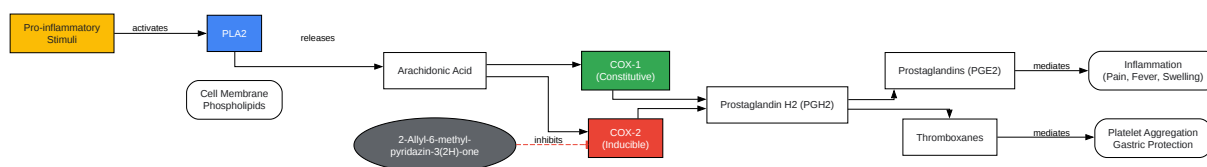
Compound Information

Compound Name	2-Allyl-6-methylpyridazin-3(2H)-one
IUPAC Name	2-allyl-6-methyl-2,3-dihydropyridazin-3-one
CAS Number	Not available
Molecular Formula	C ₈ H ₁₀ N ₂ O
Molecular Weight	150.18 g/mol
Structure	 alt text

Application: Anti-inflammatory Activity via COX-2 Inhibition

A number of pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6][7] This application note details the use of **2-Allyl-6-methylpyridazin-3(2H)-one** as a potential COX-2 inhibitor for anti-inflammatory applications.

Signaling Pathway



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Caption: COX-2 signaling pathway in inflammation.

Quantitative Data

The inhibitory activity of **2-Allyl-6-methylpyridazin-3(2H)-one** against COX-1 and COX-2 was determined using an in vitro enzyme immunoassay. The results are summarized in the table below.

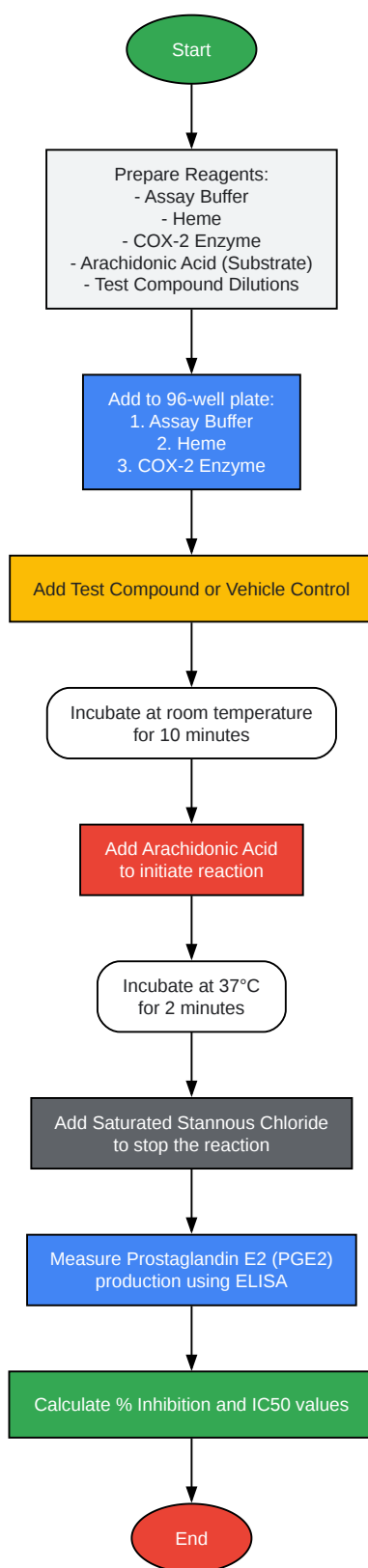
Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
2-Allyl-6-methylpyridazin-3(2H)-one	15.2	0.25	60.8
Celecoxib (Reference)	12.8	0.09	142.2
Indomethacin (Reference)	0.1	1.8	0.05

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index is a ratio of the IC50 values for COX-1 and COX-2, with a higher value indicating greater selectivity for COX-2.

Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This protocol describes the procedure for determining the in vitro inhibitory activity of **2-Allyl-6-methylpyridazin-3(2H)-one** against human recombinant COX-2.

Experimental Workflow



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Caption: Workflow for the in vitro COX-2 inhibitory assay.

Materials and Reagents

- Human recombinant COX-2 enzyme
- COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
- Heme
- Arachidonic acid (substrate)
- **2-Allyl-6-methylpyridazin-3(2H)-one**
- Celecoxib and Indomethacin (reference compounds)
- Dimethyl sulfoxide (DMSO)
- Saturated stannous chloride solution
- Prostaglandin E2 (PGE2) ELISA kit
- 96-well microplates
- Multichannel pipettes
- Plate reader

Procedure

- Preparation of Reagents:
 - Prepare the COX Assay Buffer.
 - Prepare a stock solution of Heme in DMSO.
 - Prepare stock solutions of **2-Allyl-6-methylpyridazin-3(2H)-one**, celecoxib, and indomethacin in DMSO.
 - Prepare serial dilutions of the test and reference compounds in the assay buffer. The final DMSO concentration in the assay should be less than 1%.

- Prepare the arachidonic acid substrate solution in the assay buffer.
- Assay Protocol:
 - To each well of a 96-well plate, add the following in the specified order:
 - 150 μ L of COX Assay Buffer
 - 10 μ L of Heme solution
 - 10 μ L of human recombinant COX-2 enzyme solution
 - Add 10 μ L of the diluted test compound or reference compound to the respective wells. For the control wells, add 10 μ L of the vehicle (assay buffer with the same percentage of DMSO).
 - Incubate the plate at room temperature for 10 minutes.
 - Initiate the enzymatic reaction by adding 10 μ L of the arachidonic acid solution to each well.
 - Incubate the plate at 37°C for 2 minutes.
 - Stop the reaction by adding 10 μ L of saturated stannous chloride solution to each well.
- Measurement of PGE2 Production:
 - Determine the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula: % Inhibition = $[1 - (\text{PGE2 produced with compound} / \text{PGE2 produced with vehicle control})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC50 value by non-linear regression analysis.

Conclusion

The provided data and protocols demonstrate a methodology for evaluating the potential of **2-Allyl-6-methylpyridazin-3(2H)-one** as a selective COX-2 inhibitor. The results indicate that this compound exhibits potent and selective inhibition of COX-2 in vitro, suggesting its potential as an anti-inflammatory agent. Further in vivo studies are recommended to validate these findings.

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